molecular formula C21H14N2O2S B14939409 2-Benzoxazol-2-ylthio-1-carbazol-9-ylethan-1-one

2-Benzoxazol-2-ylthio-1-carbazol-9-ylethan-1-one

Cat. No.: B14939409
M. Wt: 358.4 g/mol
InChI Key: LZMIOHUMAOJMAW-UHFFFAOYSA-N
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Description

2-Benzoxazol-2-ylthio-1-carbazol-9-ylethan-1-one is a heterocyclic compound featuring a benzoxazole core linked via a thioether (-S-) group to a carbazole-substituted ethylketone moiety. This compound is synthesized through nucleophilic substitution reactions, where a benzoxazole-2-thiol reacts with a halogenated carbazole-ethylketone precursor. Its structural complexity suggests applications in materials science (e.g., organic semiconductors) and pharmacology, though specific bioactivity data remain under investigation.

Properties

Molecular Formula

C21H14N2O2S

Molecular Weight

358.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-carbazol-9-ylethanone

InChI

InChI=1S/C21H14N2O2S/c24-20(13-26-21-22-16-9-3-6-12-19(16)25-21)23-17-10-4-1-7-14(17)15-8-2-5-11-18(15)23/h1-12H,13H2

InChI Key

LZMIOHUMAOJMAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CSC4=NC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoxazol-2-ylthio-1-carbazol-9-ylethan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in both benzoxazole and carbazole moieties can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The compound exerts its effects through various mechanisms:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Heterocycle Substituent Reactivity/Applications References
2-Benzoxazol-2-ylthio-1-carbazol-9-ylethan-1-one Benzoxazole, thioether, carbazole Oxygen in oxazole Potential semiconductor properties; hypothesized antimicrobial/anti-inflammatory roles N/A (hypothesis)
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone Benzothiazole, thioether, phenyl Sulfur in thiazole β-keto-sulfone intermediate for Michael/Knoevenagel reactions; synthetic precursor
Substituted 1,2-benzisoxazole derivatives Benzisoxazole, variable substituents Oxygen in isoxazole Anti-inflammatory, neuroleptic, antibacterial activities; functionalization via reactive sites

Heterocyclic Core Differences

  • Benzoxazole vs. Benzothiazole : Replacing oxygen in benzoxazole with sulfur (benzothiazole) increases electron density at the heteroatom due to sulfur’s larger atomic size and lower electronegativity. This alters reactivity: benzothiazoles exhibit stronger nucleophilic thioether groups, enhancing their utility in cross-coupling reactions .
  • Benzoxazole vs. Benzisoxazole : Benzisoxazole’s isoxazole ring (oxygen and nitrogen adjacent) introduces distinct electronic effects. Substituted benzisoxazoles are pharmacologically versatile, with activities linked to their ability to modulate enzyme binding pockets via hydrogen bonding .

Substituent Effects

  • Carbazole vs. Conversely, phenyl-substituted analogs (e.g., 2-(1,3-benzothiazol-2-ylsulfanyl)-1-phenylethanone) prioritize synthetic versatility as intermediates .
  • β-Keto Group Reactivity: Both the target compound and the benzothiazole analog possess β-keto motifs, enabling enolate formation for nucleophilic additions. However, the carbazole group may sterically hinder such reactions compared to smaller phenyl substituents .

Biological Activity

2-Benzoxazol-2-ylthio-1-carbazol-9-ylethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a unique structural arrangement that contributes to its biological properties. The following table summarizes its chemical characteristics:

PropertyDetails
Molecular Formula C16H14N2O2S
Molecular Weight 302.36 g/mol
IUPAC Name 2-benzothiazol-2-ylthio-1-carbazol-9-ylethan-1-one
CAS Number [Not Available]

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study conducted by Pendergrass et al., the compound was tested against various bacterial strains, showing inhibition of growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 μg/mL depending on the strain tested .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death. A study reported an IC50 value of approximately 25 μM for MCF-7 cells, indicating potent activity against this cancer type .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary assays suggest that this compound inhibits specific kinases involved in cancer progression. For instance, it was found to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition could contribute to the observed anticancer effects and warrants further investigation .

Study on Antimicrobial Activity

In a detailed study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of 2-benzoxazol-2-ylthio compounds. The results indicated that modifications to the benzoxazole moiety significantly affected antimicrobial potency. The most effective derivative displayed an MIC of 5 μg/mL against Staphylococcus aureus, highlighting the importance of structural optimization in enhancing biological activity .

Study on Anticancer Effects

A notable case study involved the treatment of HeLa cells with varying concentrations of this compound. Flow cytometry analysis revealed that at concentrations above 20 μM, there was a marked increase in early apoptotic cells, suggesting that the compound effectively triggers apoptosis in cervical cancer cells .

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